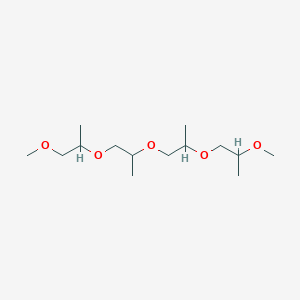
3,6,9,12-Tetramethyl-2,5,8,11,14-pentaoxapentadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6,9,12-Tetramethyl-2,5,8,11,14-pentaoxapentadecane is a chemical compound with the molecular formula C15H32O6. It is a member of the polyether family and is known for its unique structural properties, which include multiple ether linkages and methyl groups. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetramethyl-2,5,8,11,14-pentaoxapentadecane typically involves the reaction of tetraethylene glycol with methylating agents under controlled conditions. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to ensure complete methylation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. The use of continuous flow reactors also enhances the efficiency and yield of the production process, making it more cost-effective for large-scale manufacturing.
化学反应分析
Types of Reactions
3,6,9,12-Tetramethyl-2,5,8,11,14-pentaoxapentadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the ether groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a catalyst such as palladium on carbon.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
科学研究应用
3,6,9,12-Tetramethyl-2,5,8,11,14-pentaoxapentadecane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis due to its stability and reactivity.
Biology: Employed in the study of membrane transport and permeability due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems, particularly in enhancing the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized as a plasticizer and stabilizer in the production of polymers and resins.
作用机制
The mechanism of action of 3,6,9,12-Tetramethyl-2,5,8,11,14-pentaoxapentadecane involves its interaction with molecular targets such as lipid bilayers and proteins. The compound’s multiple ether linkages allow it to form hydrogen bonds and van der Waals interactions with these targets, leading to changes in their structure and function. In drug delivery systems, the compound enhances the solubility and bioavailability of hydrophobic drugs by forming micelles or liposomes that encapsulate the drug molecules.
相似化合物的比较
Similar Compounds
Tetraethylene glycol dimethyl ether: Similar in structure but lacks the methyl groups present in 3,6,9,12-Tetramethyl-2,5,8,11,14-pentaoxapentadecane.
2,5,8,11,14-Pentaoxapentadecane: Similar backbone structure but without the methyl substitutions.
Uniqueness
This compound is unique due to its multiple methyl groups, which enhance its hydrophobicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in drug delivery and polymer production.
属性
CAS 编号 |
116646-26-5 |
|---|---|
分子式 |
C14H30O5 |
分子量 |
278.38 g/mol |
IUPAC 名称 |
1-methoxy-2-[2-[2-(2-methoxypropoxy)propoxy]propoxy]propane |
InChI |
InChI=1S/C14H30O5/c1-11(16-6)8-17-13(3)10-19-14(4)9-18-12(2)7-15-5/h11-14H,7-10H2,1-6H3 |
InChI 键 |
ROSYHLFNMZTEKZ-UHFFFAOYSA-N |
规范 SMILES |
CC(COC)OCC(C)OCC(C)OCC(C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,2-Diphenylethenyl)-5-hexyl-5H-benzo[b]carbazole](/img/structure/B14306799.png)
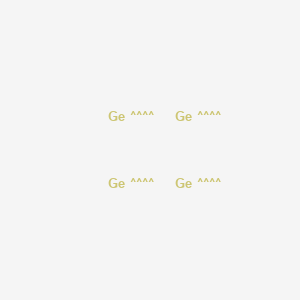

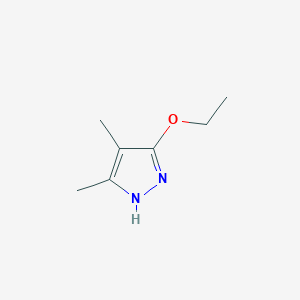
![N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine](/img/structure/B14306833.png)

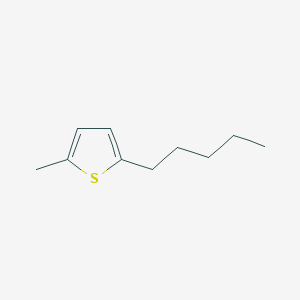
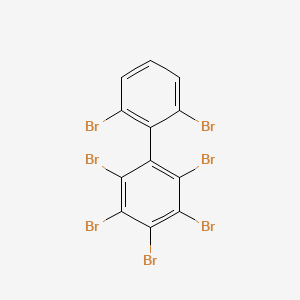

![7-[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)propoxy]quinolin-2(1H)-one](/img/structure/B14306859.png)
![2-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14306863.png)


![1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]-](/img/structure/B14306870.png)
